Cas no 2171142-89-3 ((3R)-3-(5-bromo-1,3-thiazol-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid)

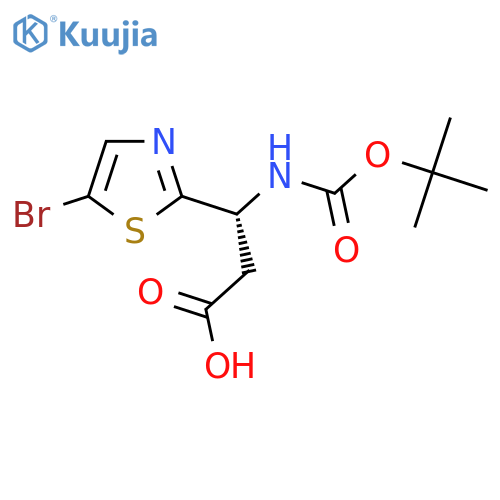

2171142-89-3 structure

商品名:(3R)-3-(5-bromo-1,3-thiazol-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid

(3R)-3-(5-bromo-1,3-thiazol-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid 化学的及び物理的性質

名前と識別子

-

- (3R)-3-(5-bromo-1,3-thiazol-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid

- (3R)-3-(5-bromo-1,3-thiazol-2-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid

- EN300-1285678

- 2171142-89-3

-

- インチ: 1S/C11H15BrN2O4S/c1-11(2,3)18-10(17)14-6(4-8(15)16)9-13-5-7(12)19-9/h5-6H,4H2,1-3H3,(H,14,17)(H,15,16)/t6-/m1/s1

- InChIKey: AKHJJSYPEYXJBL-ZCFIWIBFSA-N

- ほほえんだ: BrC1=CN=C([C@@H](CC(=O)O)NC(=O)OC(C)(C)C)S1

計算された属性

- せいみつぶんしりょう: 349.99359g/mol

- どういたいしつりょう: 349.99359g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 19

- 回転可能化学結合数: 6

- 複雑さ: 348

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 117Ų

(3R)-3-(5-bromo-1,3-thiazol-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1285678-100mg |

(3R)-3-(5-bromo-1,3-thiazol-2-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |

2171142-89-3 | 100mg |

$867.0 | 2023-10-01 | ||

| Enamine | EN300-1285678-500mg |

(3R)-3-(5-bromo-1,3-thiazol-2-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |

2171142-89-3 | 500mg |

$946.0 | 2023-10-01 | ||

| Enamine | EN300-1285678-10000mg |

(3R)-3-(5-bromo-1,3-thiazol-2-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |

2171142-89-3 | 10000mg |

$4236.0 | 2023-10-01 | ||

| Enamine | EN300-1285678-1.0g |

(3R)-3-(5-bromo-1,3-thiazol-2-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |

2171142-89-3 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-1285678-1000mg |

(3R)-3-(5-bromo-1,3-thiazol-2-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |

2171142-89-3 | 1000mg |

$986.0 | 2023-10-01 | ||

| Enamine | EN300-1285678-5000mg |

(3R)-3-(5-bromo-1,3-thiazol-2-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |

2171142-89-3 | 5000mg |

$2858.0 | 2023-10-01 | ||

| Enamine | EN300-1285678-250mg |

(3R)-3-(5-bromo-1,3-thiazol-2-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |

2171142-89-3 | 250mg |

$906.0 | 2023-10-01 | ||

| Enamine | EN300-1285678-2500mg |

(3R)-3-(5-bromo-1,3-thiazol-2-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |

2171142-89-3 | 2500mg |

$1931.0 | 2023-10-01 | ||

| Enamine | EN300-1285678-50mg |

(3R)-3-(5-bromo-1,3-thiazol-2-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |

2171142-89-3 | 50mg |

$827.0 | 2023-10-01 |

(3R)-3-(5-bromo-1,3-thiazol-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid 関連文献

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Oliver D. John Food Funct., 2020,11, 6946-6960

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

2171142-89-3 ((3R)-3-(5-bromo-1,3-thiazol-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid) 関連製品

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量